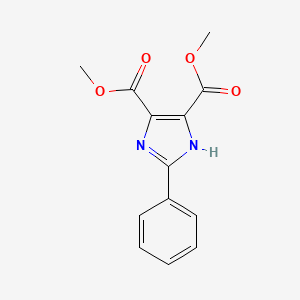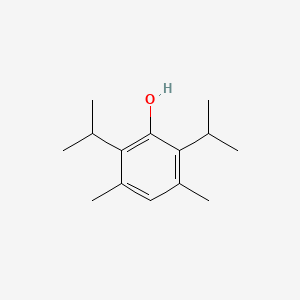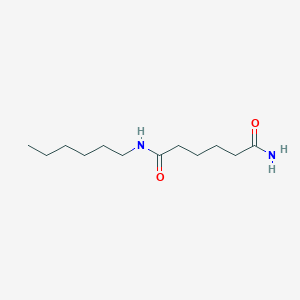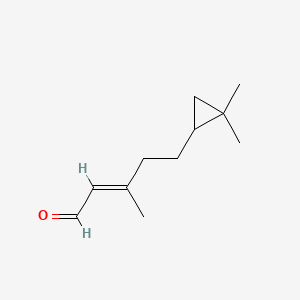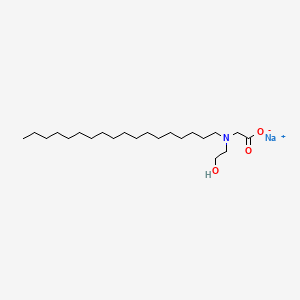
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt is a chemical compound known for its amphoteric surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valued in the formulation of mild surfactants and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt typically involves the reaction of glycine with 2-hydroxyethylamine and octadecylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to obtain the monosodium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted glycine derivatives.
Scientific Research Applications
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media and other biological assays due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The compound exerts its effects primarily through its amphoteric nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This interaction facilitates the formation of micelles and enhances the solubility of various substances. The molecular targets include cell membranes and proteins, where it can alter permeability and activity.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt
- Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt
Uniqueness
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt is unique due to its long hydrophobic tail, which enhances its surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
Properties
CAS No. |
66810-88-6 |
|---|---|
Molecular Formula |
C22H44NNaO3 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
sodium;2-[2-hydroxyethyl(octadecyl)amino]acetate |
InChI |
InChI=1S/C22H45NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-20-24)21-22(25)26;/h24H,2-21H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
DEJFKZOYBGANEG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
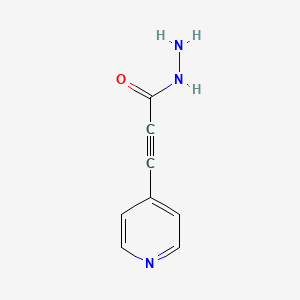
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
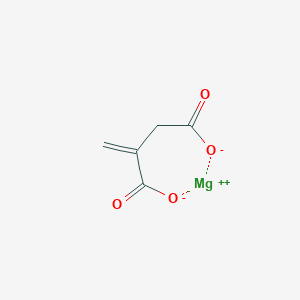
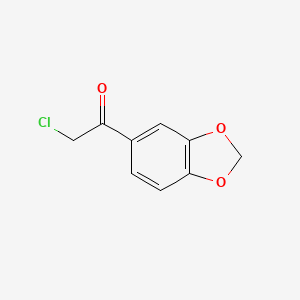
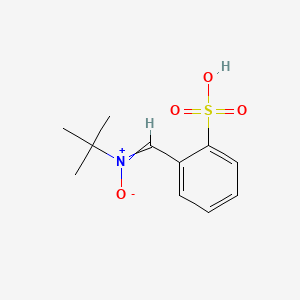
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
